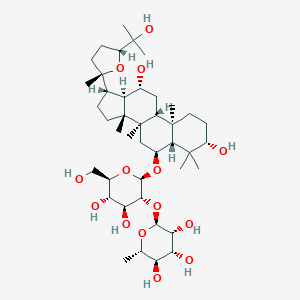
Pseudoginsenoside F11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ginsenosido A1 es un compuesto de saponina triterpenoide que se encuentra en las raíces del Panax ginseng, una planta conocida por sus propiedades medicinales. Los ginsenosidos son los principales componentes activos del ginseng, contribuyendo a sus efectos farmacológicos. El Ginsenosido A1, al igual que otros ginsenosidos, se ha estudiado por sus posibles beneficios terapéuticos, incluyendo efectos antiinflamatorios, anticancerígenos y neuroprotectores .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ginsenosido A1 involucra múltiples pasos, comenzando con la extracción de ginsenosidos de las raíces de ginseng. El proceso típicamente incluye pasos de hidrólisis, glicosilación y purificación. Las condiciones de reacción específicas, como la temperatura, el pH y el uso de catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial: La producción industrial del Ginsenosido A1 involucra procesos de extracción y purificación a gran escala. Se emplean técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) para asegurar la calidad y la consistencia del producto final. Los avances en biotecnología también han permitido el uso de fermentación microbiana y cultivos de células vegetales para producir ginsenosidos de manera más eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ginsenosido A1 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo facilitan las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen ginsenosidos modificados con mayor bioactividad y estabilidad. Estos derivados a menudo se estudian por su potencial terapéutico mejorado .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Mechanism of Action
PF11 has been shown to enhance the viability of neurons under stress conditions, particularly in models of neurodegenerative diseases. Research indicates that PF11 can modulate key signaling pathways such as the TAK1/IKK/NF-κB and Akt pathways, which are crucial for reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Alzheimer's Disease : In studies involving APP/PS1 mouse models, PF11 significantly decreased amyloid beta levels, a hallmark of Alzheimer's disease. It facilitated the degradation of oligomeric amyloid beta by enhancing microglial function and restoring lysosomal activity .
- Parkinson's Disease : PF11 has demonstrated protective effects against dopaminergic neuron degeneration, suggesting its potential as a therapeutic agent for Parkinson's disease .
Tissue Regeneration
Enhancement of Skin Flap Viability
PF11 has been investigated for its role in improving the survival rate of random-pattern skin flaps, a common procedure in reconstructive surgery. It enhances angiogenesis and reduces apoptosis and oxidative stress in tissue models .
Research Findings
- In a controlled study, rats treated with PF11 showed improved blood flow and reduced tissue edema post-surgery compared to control groups. Histological analysis revealed increased vascularization and reduced necrosis in the PF11-treated group .
Anti-inflammatory Properties
PF11 exhibits significant anti-inflammatory effects by regulating macrophage polarization and suppressing pro-inflammatory cytokine release. This property is particularly beneficial in conditions characterized by chronic inflammation, such as acute lung injury and ischemic injuries .
Summary Table of Applications
Mecanismo De Acción
El Ginsenosido A1 ejerce sus efectos a través de múltiples objetivos y vías moleculares. Interactúa con los receptores de hormonas esteroides, modula las respuestas inmunitarias e influye en la proliferación y apoptosis celular. La capacidad del compuesto para cruzar la barrera hematoencefálica también lo convierte en un candidato prometedor para las terapias neuroprotectoras .
Compuestos similares:
- Ginsenosido Rb1
- Ginsenosido Rg1
- Ginsenosido Re
Comparación: El Ginsenosido A1 es único en su patrón de glicosilación específico, que influye en su biodisponibilidad y farmacocinética. En comparación con otros ginsenosidos, el Ginsenosido A1 ha demostrado propiedades antiinflamatorias y neuroprotectoras distintas, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas específicas .
Comparación Con Compuestos Similares
- Ginsenoside Rb1
- Ginsenoside Rg1
- Ginsenoside Re
Comparison: Ginsenoside A1 is unique in its specific glycosylation pattern, which influences its bioavailability and pharmacokinetics. Compared to other ginsenosides, Ginsenoside A1 has shown distinct anti-inflammatory and neuroprotective properties, making it a valuable compound for targeted therapeutic applications .
Propiedades
Número CAS |
69884-00-0 |
|---|---|
Fórmula molecular |
C42H72O14 |
Peso molecular |
801.0 g/mol |
Nombre IUPAC |
2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1 |
Clave InChI |
JBGYSAVRIDZNKA-JSCHQAEYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@]6(CCC(O6)C(C)(C)O)C)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
PF 11 pseudoginsenoside F11 pseudoginsenoside-F11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















